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molecular formula C10H13NO B181777 N-(3,4-Dimethylphenyl)acetamide CAS No. 2198-54-1

N-(3,4-Dimethylphenyl)acetamide

Cat. No. B181777
M. Wt: 163.22 g/mol
InChI Key: UAOIEEWQVAXCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329673B2

Procedure details

Bromine (5.08 mL, 99.1 mmol) was added over 1 h to a stirred solution of N-(3,4-dimethylphenyl)acetamide 1-6 (13.5 g, 82.6 mmol) in acetic acid (200 mL) at approximately 15° C. After 15 minutes, water (400 mL) was added until no further precipitation was observed. The resultant solid was filtered, washed with water (until white) and dried in vacuo to afford 1-7 as a white crystalline solid.
Quantity
5.08 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:5]=[C:6]([NH:11][C:12](=[O:14])[CH3:13])[CH:7]=[CH:8][C:9]=1[CH3:10].O>C(O)(=O)C>[Br:1][C:7]1[CH:8]=[C:9]([CH3:10])[C:4]([CH3:3])=[CH:5][C:6]=1[NH:11][C:12](=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
5.08 mL
Type
reactant
Smiles
BrBr
Name
Quantity
13.5 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)NC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
WASH
Type
WASH
Details
washed with water (until white)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C)C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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